molecular formula C25H34N2O B4885891 3-(2-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)propanamide

3-(2-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)propanamide

Cat. No.: B4885891
M. Wt: 378.5 g/mol
InChI Key: ZEAWTOKAPTYWJU-UHFFFAOYSA-N
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Description

3-(2-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)propanamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)propanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenyl group, and the final coupling to form the propanamide. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Coupling to Form the Propanamide: This final step often involves amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out on the phenyl or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)acetamide
  • 3-(2-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)butanamide

Uniqueness

3-(2-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)propanamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-(2-methylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O/c1-21-8-6-7-11-24(21)12-13-25(28)27(19-16-22-9-4-3-5-10-22)20-23-14-17-26(2)18-15-23/h3-11,23H,12-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAWTOKAPTYWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N(CCC2=CC=CC=C2)CC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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